molecular formula C30H31FN4O3 B1678007 trans-Ned 19 CAS No. 1354235-96-3

trans-Ned 19

Cat. No.: B1678007
CAS No.: 1354235-96-3
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-LBNVMWSVSA-N
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Description

trans-Ned 19: is a chemical compound known for its role as a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate. This compound reduces the normal nicotinic acid adenine dinucleotide phosphate-mediated calcium flux without directly blocking calcium channels . It is widely used in research to study the functions of nicotinic acid adenine dinucleotide phosphate signaling in various cell types .

Mechanism of Action

Target of Action

Trans-Ned 19 is a potent and selective inhibitor of the nicotinic acid adenine dinucleotide phosphate (NAADP) receptor . NAADP is an endogenous calcium channel opener, and its receptors are found in various mammalian tissues, including pancreatic, brain, and cardiac tissue .

Mode of Action

This compound acts as an antagonist of the NAADP receptor, thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It inhibits NAADP-mediated Ca2+ release with an IC50 of 6nM . It also inhibits [32P]NAADP binding with an IC50 of 0.4nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAADP signaling pathway . By inhibiting NAADP-mediated calcium release, this compound disrupts the normal functioning of this pathway, which plays a crucial role in various cellular processes, including T-cell activation .

Pharmacokinetics

, which suggests it can readily cross cell membranes and reach its target sites. It is soluble in DMSO or 100% ethanol , indicating potential routes for administration.

Result of Action

This compound has been shown to regulate T-cell differentiation and effector function . Specifically, partial blockade of NAADP signaling in naïve CD4+ T cells in vitro promoted the differentiation of Th17 cells . This compound also promoted the production of IL-10, co-expression of LAG-3 and CD49b, and increased the suppressive capacity of Th17 cells . Moreover, it was shown that NAADP inhibition promotes conversion of Th17 cells into regulatory T cells in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO or 100% ethanol suggests that the presence of these solvents can affect its bioavailability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ned 19 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: trans-Ned 19 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents on the aromatic rings .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high potency and selectivity as an antagonist of nicotinic acid adenine dinucleotide phosphate. It has a lower inhibitory concentration (IC50) compared to its isomer cis-Ned 19, making it more effective in blocking nicotinic acid adenine dinucleotide phosphate-mediated calcium release .

Properties

IUPAC Name

(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCEERDBRGPQZ-LBNVMWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102307
Record name NED-19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354235-96-3
Record name (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NED-19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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